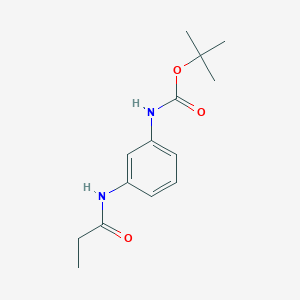![molecular formula C21H24N2O4 B268822 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268822.png)
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a synthetic compound that has been widely studied for its potential use in cancer therapy. DMAPT is a small molecule that has been shown to have anti-cancer properties in preclinical studies.
Mécanisme D'action
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB activity, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide induces apoptosis (programmed cell death) in cancer cells. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the expression of genes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its low toxicity. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a potential candidate for cancer therapy. However, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. Additionally, further studies are needed to determine the optimal dose and administration route for 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in cancer therapy. Another area of interest is the development of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide analogs that have improved solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans.
Conclusion:
In conclusion, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is a synthetic compound that has shown promise as a potential cancer therapy. Its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells has been extensively studied. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory and anti-angiogenic properties. While 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages as a therapeutic agent, its low solubility and short half-life in the body can limit its effectiveness. Future studies are needed to optimize the synthesis method and develop more efficient administration routes for 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. Clinical trials are also needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans.
Méthodes De Synthèse
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized by reacting 3,5-dimethylphenol with 3-(4-morpholinylcarbonyl)benzoyl chloride in the presence of sodium hydride. The resulting product is then reacted with chloroacetyl chloride to give 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. This synthesis method has been reported in several studies and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and prostate cancer cells. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Nom du produit |
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-10-16(2)12-19(11-15)27-14-20(24)22-18-5-3-4-17(13-18)21(25)23-6-8-26-9-7-23/h3-5,10-13H,6-9,14H2,1-2H3,(H,22,24) |
Clé InChI |
BQZRBBUTOVLBDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)


![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)